Product packaging for Pteridin-6-amine(Cat. No.:CAS No. 1125-83-3)

Pteridin-6-amine

Cat. No.: B075789
CAS No.: 1125-83-3
M. Wt: 147.14 g/mol
InChI Key: YJYIDNNTUMEKSG-UHFFFAOYSA-N
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Description

Pteridin-6-amine is a high-purity heterocyclic organic compound belonging to the pteridine family, a structural motif of significant biological importance. This amine-functionalized pteridine serves as a versatile and critical scaffold in medicinal chemistry and biochemical research, particularly in the study of enzyme inhibition and the design of novel therapeutic agents. Its core research value lies in its role as a key synthetic intermediate and a privileged structure for targeting folate-dependent enzymes and various kinase pathways. Researchers utilize this compound to investigate and develop inhibitors for enzymes such as dihydrofolate reductase (DHFR) and tyrosine kinases, which are implicated in processes ranging from nucleotide synthesis to cellular proliferation and signal transduction. The mechanism of action for derivatives of this compound typically involves competitive binding at the enzyme's active site, often mimicking the natural pterin moiety to disrupt critical metabolic or signaling cascades. This compound is essential for academic and pharmaceutical research focused on cancer, infectious diseases, and metabolic disorders, providing a foundational building block for synthesizing more complex molecules with tailored biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N5 B075789 Pteridin-6-amine CAS No. 1125-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pteridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-5-2-9-6-4(11-5)1-8-3-10-6/h1-3H,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYIDNNTUMEKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633795
Record name Pteridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-83-3
Record name Pteridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for Pteridin 6 Amine and Its Derivatives

Classical Synthetic Approaches for Pteridine (B1203161) Core Construction

Traditional methods for pteridine synthesis have been foundational in heterocyclic chemistry, providing robust routes to the pteridine nucleus. These methods typically involve the condensation of a substituted pyrimidine (B1678525) with a 1,2-dicarbonyl compound or its equivalent.

The Viscontini reaction is a regioselective method for producing 6-substituted pterins by condensing a 2,5,6-triaminopyrimidin-4(3H)-one with a sugar derivative, such as a pentose (B10789219) phenylhydrazone, under mildly acidic conditions. mdpi.com The key to its regioselectivity is an Amadori rearrangement of the sugar derivative, which creates a ketone functionality. mdpi.com This ketone is then preferentially attacked by the more nucleophilic C5-amino group of the pyrimidine, ensuring the formation of the 6-substituted pteridine isomer. mdpi.com This method has been instrumental in the synthesis of naturally occurring pterins like D-neopterin and L-monapterin. mdpi.com A notable application is in the synthesis of cyclic pyranopterin monophosphate, a key intermediate in the molybdenum cofactor biosynthetic pathway, where the reaction is performed with D-galactose phenylhydrazone. mdpi.comnih.gov

The Gabriel-Colman synthesis, also known as the Gabriel-Isay condensation, is one of the most widely used methods for creating the pteridine core. orientjchem.orgresearchgate.net The reaction involves the cyclocondensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound such as glyoxal (B1671930) or benzil. orientjchem.orgresearchgate.net The versatility of this method lies in the wide variety of commercially available or synthetically accessible 1,2-dicarbonyl compounds, including diketones, ketoaldehydes, and keto acids, which allows for diverse substitution patterns on the resulting pyrazine (B50134) ring of the pteridine. orientjchem.org However, a significant drawback of this method is the potential for isomer formation when using unsymmetrical dicarbonyl reagents, which can lead to a mixture of 6- and 7-substituted pteridine products. rsc.orgrsc.org

Reaction NamePyrimidine PrecursorDicarbonyl/EquivalentKey Feature
Viscontini Reaction 2,5,6-Triaminopyrimidin-4(3H)-oneSugar PhenylhydrazonesRegioselective for 6-substituted pterins via Amadori rearrangement. mdpi.com
Gabriel-Colman Synthesis 5,6-Diaminopyrimidine1,2-Dicarbonyl compoundsVersatile, but can produce isomeric mixtures with unsymmetrical dicarbonyls. orientjchem.orgrsc.org

The Timmis reaction offers a solution to the problem of isomerism encountered in other condensation methods. mdpi.comnih.gov This approach achieves regioselectivity by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group (e.g., a ketone, aldehyde, or nitrile). nih.gov The reaction is typically performed under basic conditions. mdpi.com The synthesis proceeds first by condensation between the C6-amino group and the carbonyl group of the active methylene compound, followed by a second condensation between the active methylene carbon and the C5-nitroso group. mdpi.comnih.gov This specific sequence of reactions ensures the formation of a single, predictable regioisomer, making it a highly versatile and reliable method for pteridine synthesis. nih.gov

A primary and flexible strategy for pteridine synthesis involves the condensation of 4,5-diaminopyrimidines with various dicarbonyl compounds or their synthetic equivalents. derpharmachemica.com This general approach, which includes the Gabriel-Isay reaction, is a cornerstone of pteridine chemistry. derpharmachemica.com For instance, reacting 4,5-diaminopyrimidine-2,6-dione with dicarbonyl compounds is a common route. derpharmachemica.com The reaction's regioselectivity can often be controlled by reaction conditions. For example, the condensation of 2,4,5-triamino-6-hydroxypyrimidine with methylglyoxal (B44143) can yield either the 6-methyl or 7-methyl pteridine derivative. The presence of a bisulfite adduct can direct the reaction to favor the formation of the 6-methyl isomer, which is a precursor to folic acid. google.com Similarly, condensing 5,6-diaminopyrimidines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) provides a direct, one-step route to corresponding pteridines. derpharmachemica.com

Timmis Reaction for Regioselective Pteridine Formation

Modern Methodologies for Pteridin-6-amine and Substituted Pteridine Synthesis

Recent advancements in synthetic chemistry have introduced new techniques for pteridine synthesis, often providing improved yields, milder reaction conditions, or access to novel derivatives.

Many synthetic routes to pteridines initially produce a di- or tetrahydro-pteridine intermediate, which must then be oxidized to form the final aromatic pteridine ring system. thieme-connect.de This oxidative aromatization step is a common feature in modern synthetic strategies. For example, a reduced pyranopterin was found to be unstable and underwent facile oxidation, which was driven by the aromatization of the pteridine core and the opening of the pyran ring. mdpi.com In some cases, this oxidation is a deliberate final step. The synthesis of 2-amino-4-alkoxy-pteridine can be achieved through nitrosation of a pyrimidine, reduction of the nitroso group, and subsequent reaction with glyoxal, followed by oxidation with hydrogen peroxide in trifluoroacetic acid to yield the N(8)-oxide derivative. derpharmachemica.com Another modern approach involves the oxidative aromatization of a 3-(aminomethyl)pyrazin-2-amine (B1601913) with orthoformates to yield 6-substituted pteridines. orientjchem.orgorientjchem.org The choice of oxidizing agent and reaction conditions is crucial for the successful formation of the desired aromatic product.

Functional Group Interconversion Strategies at the Pteridine C-6 Position

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edusolubilityofthings.com In the context of pteridine chemistry, FGI at the C-6 position is pivotal for introducing the desired amine functionality or for creating precursors that can be readily converted to the amine.

A common strategy involves the use of a pteridine core with a leaving group at the C-6 position, which can then undergo nucleophilic substitution with an amine source. For instance, 6-chloropteridine (B3064489) derivatives can be synthesized and subsequently reacted with amines. derpharmachemica.com Another approach involves the oxidation of a 6-substituted pteridine to form a pteridine-6-carboxaldehyde. researchgate.net This aldehyde can then be converted to an oxime, which upon dehydration, yields a 6-carbonitrile. researchgate.net The nitrile group can potentially be reduced to an amine, thus achieving the synthesis of this compound.

Furthermore, the synthesis of 6-substituted pteridines can be achieved from 2-thioalkyl-6-formylpteridines through Wittig reactions, introducing a variety of functional groups that could be further manipulated to yield the 6-amino group. researchgate.net These FGI strategies offer a versatile toolkit for accessing a range of this compound derivatives.

Microwave-Assisted Synthesis of Pteridine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.netdntb.gov.uanih.gov In the synthesis of pteridine derivatives, microwave irradiation has been shown to be particularly effective. researchgate.netdntb.gov.ua

One notable application is in the N-alkylation step for the synthesis of methotrexate (B535133) and its analogs. researchgate.net A microwave-assisted protocol significantly improved the reaction yield and reduced the reaction time for the SN2 substitution between a halogenated pteridine and a nucleophilic amine from days to just 20 minutes. researchgate.net This efficiency is crucial for the rapid generation of diverse pteridine-based compounds. researchgate.net

The benefits of microwave assistance extend to the synthesis of various heterocyclic systems, including those containing the pteridine core. dntb.gov.uanih.gov The ability to rapidly heat the reaction mixture leads to a significant decrease in reaction time, often from hours to minutes, and can result in yield improvements of 10-20%. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pteridine Derivative

Parameter Conventional Heating Microwave Irradiation
Reaction Time Days 20 minutes

| Yield | Lower | Improved |

This table illustrates the significant advantages of using microwave irradiation in the synthesis of pteridine derivatives, based on reported findings. researchgate.net

Cross-Coupling Reactions in Pteridine Functionalization (e.g., Sonogashira Coupling)

Cross-coupling reactions are a fundamental tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a prominent example that has been applied to the functionalization of the pteridine nucleus. mdpi.compsu.eduwikipedia.orgrsc.orgorganic-chemistry.org

This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It allows for the introduction of alkyne-containing substituents at specific positions on the pteridine ring. For instance, Sonogashira coupling has been successfully performed on 6-chloropterin and other pteridine analogues to synthesize alkynyl pteridines. mdpi.com These alkynyl derivatives are valuable intermediates that can be further transformed, for example, through hydration reactions to access naturally occurring pterins. mdpi.com

The scope of cross-coupling in pteridine chemistry also includes Negishi coupling, which has been used to introduce aryl and heteroaryl substituents at the 6-position of the pteridine ring. psu.edu The development of these coupling methodologies provides powerful and versatile routes for the synthesis of complex pteridine derivatives. psu.eduacs.org More recent advancements have even led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in biological applications. nih.gov

Synthetic Challenges and Innovations in Pteridine Chemistry

The synthesis of pteridine derivatives is not without its hurdles. A primary challenge is the poor solubility of many pterin (B48896) intermediates, which can significantly impede reaction progress and purification. beilstein-journals.orgnih.gov To address this and other synthetic difficulties, chemists have developed innovative strategies, including the use of solubility-enhancing techniques and novel catalytic systems.

The low solubility of pteridines, particularly pterins, in common organic solvents is attributed to their ability to form strong intermolecular hydrogen bonds. beilstein-journals.orgnih.gov This characteristic makes their manipulation in chemical reactions challenging. nih.gov

A key strategy to overcome this issue is the modification of the pteridine core to disrupt these hydrogen-bonding networks. beilstein-journals.org This can be achieved through the introduction of protecting groups or by altering substituents. For example, alkylation of amine or amide functionalities can improve solubility. nih.gov

An innovative approach involves the use of 1,8-Diazabicycloundec-7-ene (DBU). DBU can act as a base to form a soluble salt with a pterin derivative, such as 7-carboxymethylpterin, effectively bringing the otherwise insoluble starting material into solution. beilstein-journals.orgresearchgate.net This allows subsequent reactions to proceed in a homogeneous phase, greatly facilitating the synthesis. beilstein-journals.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction in synthetic chemistry. In the context of pteridine synthesis, the organocatalyst 1,8-Diazabicycloundec-7-ene (DBU) has proven to be particularly useful, not only for enhancing solubility but also for promoting key chemical transformations. beilstein-journals.orgresearchgate.netcore.ac.uk

DBU has been effectively employed to promote the amidation of pterin esters. beilstein-journals.orgresearchgate.net In a notable example, DBU plays a dual role: it first deprotonates 7-carboxymethylpterin to form a soluble DBU salt, and then a second equivalent of DBU promotes the subsequent ester-to-amide conversion. beilstein-journals.org This method allows for the rapid synthesis of a variety of pterin amides, often with high yields and in reaction times as short as 5-10 minutes. beilstein-journals.orgresearchgate.net

The DBU-promoted amidation has been shown to be effective for a range of amines, with primary amines generally giving the best results. beilstein-journals.org The reaction conditions can be optimized by adjusting temperature and reaction time to accommodate different amine substrates. beilstein-journals.org This organocatalytic approach represents a significant advancement in streamlining the synthesis of pteridine derivatives for various applications. beilstein-journals.orgcore.ac.uk

Table 2: DBU-Promoted Amidation of 7-Methoxycarbonylpterin with Various Amines

Amine Conditions Yield (%)
Glycine (B1666218) 60 °C, 5 min 99
4-Nitrophenethylamine 60 °C, 5 min 96
Benzylamine 60 °C, 5 min 91
Serine 60 °C, 5 min 88

Data from a study on the scope of DBU-promoted amidations, highlighting the efficiency and high yields of this method. researchgate.net

Pteridin 6 Amine Derivatives and Structure Activity Relationship Sar Research

Design Principles for Novel Pteridin-6-amine Analogs

The design of novel this compound analogs is often guided by a structure-based approach, leveraging the known interactions of ligands with their target enzymes. nih.govacs.org Key design principles focus on mimicking the binding modes of natural substrates or known inhibitors while introducing modifications to enhance affinity, selectivity, and other desirable pharmacological properties. acs.orgnih.gov

A primary strategy involves identifying key hydrogen-bonding and π-stacking interactions within the active site of a target enzyme. nih.govacs.org For instance, in the design of pteridine (B1203161) reductase (PTR1) inhibitors, the orientation of methotrexate (B535133) (MTX) and folate within the enzyme's active site provides a framework for developing new compounds. nih.govacs.org The pterin (B48896) moiety of these molecules establishes critical hydrogen bonds with amino acid residues and the cofactor. nih.govacs.org Novel analogs are designed to replicate these interactions while introducing substituents at various positions of the pteridine ring to exploit additional binding pockets and improve target affinity. nih.govacs.org

Another design principle is the use of fragment-based screening and virtual screening to identify novel scaffolds that can bind to the target protein. acs.org This approach allows for the discovery of smaller, less complex molecules that can be elaborated into more potent and selective inhibitors. acs.org The identified fragments serve as starting points for chemical synthesis, where structural modifications are made to optimize binding and biological activity. acs.org

Rational Design of Pteridine-Based Enzyme Inhibitors

The rational design of pteridine-based enzyme inhibitors is a cornerstone of modern drug discovery, aiming to create molecules with high potency and selectivity for their intended targets. acs.orgnih.govasm.org This approach relies on a detailed understanding of the three-dimensional structure of the target enzyme and its interaction with ligands. acs.orgnih.gov

The pteridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. globalresearchonline.netorientjchem.orgresearchgate.net This versatility has led to its use in the development of therapeutic agents for various diseases, including cancer and parasitic infections. globalresearchonline.netorientjchem.orgresearchgate.netnih.gov

In cancer therapy, pteridine derivatives have been developed as inhibitors of key enzymes in cell proliferation and survival pathways. orientjchem.orgmdpi.com For example, methotrexate, a well-known pteridine derivative, is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. orientjchem.orgresearchgate.net More recently, novel pteridine-based compounds have been designed to target other cancer-related enzymes such as polo-like kinase 1 (Plk1) and Janus kinases (Jak1 and Jak2). orientjchem.orgresearchgate.netorientjchem.org

In the context of infectious diseases, pteridine-based inhibitors have been developed to target enzymes that are essential for the survival of parasites like Trypanosoma and Leishmania. acs.orgnih.govacs.orgnih.gov Pteridine reductase 1 (PTR1) is a key target in these organisms, and structure-based design has led to the identification of potent and selective inhibitors. acs.orgnih.govacs.org

Structural Modifications for Enhanced Biological Activities

The biological activity of this compound derivatives can be significantly enhanced through strategic structural modifications. acs.orgnih.govacs.org These modifications aim to improve binding affinity, selectivity, and pharmacokinetic properties of the compounds.

One common approach is the introduction of various substituents at different positions of the pteridine ring. acs.orgnih.govacs.org The nature and position of these substituents can have a profound impact on the compound's biological activity. For example, the addition of bulky groups can lead to increased hydrophobic interactions with the target enzyme, while the incorporation of polar groups can enhance hydrogen bonding. nih.govacs.org

Another strategy involves the modification of the side chains attached to the pteridine core. acs.org This can involve altering the length, flexibility, and chemical nature of the side chain to optimize its interaction with the binding pocket of the target enzyme. acs.org

The functionalization of specific positions on the pteridine ring is a key strategy for modulating the biological activity of this compound derivatives. acs.org

C-6 Position: Modifications at the C-6 position have been shown to be particularly important for enhancing the inhibitory potency of pteridine derivatives. nih.govacs.orgacs.org For instance, the introduction of bulky substituents at this position can lead to increased hydrophobic interactions within the active site of enzymes like nitric oxide synthase (NOS). acs.org In the context of PTR1 inhibitors, modifications at C-6 and C-7 can generate additional interactions and improve affinity for the target. nih.govacs.org The synthesis of 6-substituted pterins can be achieved through various methods, including the use of 6-chloropterin derivatives followed by cross-coupling reactions. nih.govmdpi.comnih.gov

C-2 and C-4 Positions: The amino group at the C-2 position and the substituent at the C-4 position are also critical for the biological activity of this compound derivatives. acs.org Systematic alterations of the substituents at these positions have been used to establish structure-activity relationships. acs.org For example, in the case of NOS inhibitors, varying the substitution pattern at the C-2 and C-4 positions can significantly impact the inhibitory effect on enzyme activity. acs.org The fused pteridine nucleus can also undergo nucleophilic addition at the C-4 and C-7 positions. orientjchem.org

Structure-Activity Relationships of this compound Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govmdpi.com For this compound derivatives, SAR studies have provided valuable insights into the key structural features required for potent and selective inhibition of various enzymes.

For instance, in the development of inhibitors for FMS-like tyrosine kinase-3 (FLT3), a series of pteridin-7(8H)-one derivatives were studied using 3D-QSAR techniques. mdpi.com These studies revealed that the substitution pattern on the pteridine ring plays a critical role in determining the inhibitory activity. mdpi.com Similarly, for PTR1 inhibitors, SAR studies have shown that modifications to the PABA (para-aminobenzoic acid) moiety can modulate the compound's interaction profile in a species-specific manner. acs.org

The following table summarizes the structure-activity relationships of some this compound derivatives:

Compound/SeriesTarget EnzymeKey Structural Features for ActivityResearch Findings
Pteridin-7(8H)-one derivatives FMS-like tyrosine kinase-3 (FLT3)Substitution pattern on the pteridine ringLigand modification by substituting chemical groups within the binding pocket is a key strategy. mdpi.com
Pteridine-based multitarget inhibitors Pteridine reductase 1 (PTR1) and Dihydrofolate reductase (DHFR)Modifications to the PABA moietyModifications of the PABA moiety are suitable for modulating species-specific interactions. acs.org
4-Amino pteridine derivatives Neuronal Nitric Oxide Synthase (NOS-I)Bulky substituents at the C-6 position and dialkyl/diaralkylation of the 4-amino substituentBulky groups at C-6 increased potency in reduced pteridines, and specific modifications to the 4-amino group were effective in aromatic 2,4-diamino pteridines. acs.org
5,6-Dihydroimidazolo[1,5-f] pteridine derivatives Polo-Like Kinase-1 (PLK1)Binding to Lys82 amino acidStructural adjustments to nitrile-containing compounds enhanced ADME qualities. orientjchem.orgorientjchem.org

These SAR studies, often combined with computational modeling and X-ray crystallography, provide a rational basis for the design of new and improved this compound derivatives with enhanced therapeutic potential. researchgate.netacs.orgmdpi.com

Advanced Analytical Methodologies in Pteridin 6 Amine Research

Chromatographic Techniques for Pteridine (B1203161) Separation and Quantification

Chromatographic techniques are central to pteridine research, enabling the separation of complex mixtures and the precise quantification of individual compounds. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and capillary electrophoresis (CE) are the most prominent methods employed.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of pteridines. openaccessjournals.comwikipedia.org It separates components in a mixture by passing a liquid sample through a column packed with a stationary phase under high pressure. wikipedia.org The differential interactions of the analytes with the stationary phase lead to their separation. wikipedia.orgphenomenex.com

In pteridine analysis, reversed-phase HPLC using a C18 column is frequently employed. nih.govnih.gov The mobile phase composition, often consisting of buffers like phosphate (B84403) or Tris-HCl, is optimized to achieve effective separation of various pteridine derivatives. nih.govresearchgate.netresearchgate.net For instance, a mobile phase of 15 mmol/L Tris-HCl buffer in a gradient mode has been used to separate a wide range of pteridinic compounds. researchgate.net The use of ion-pairing reagents, such as octanesulfonic acid (OSA), can be incorporated into the mobile phase to improve the resolution of positively charged analytes. nih.gov

Detection in HPLC systems for pteridines is commonly achieved using fluorescence or UV-visible detectors. openaccessjournals.comresearchgate.net Since many pteridines are naturally fluorescent, fluorescence detection offers high sensitivity. nih.gov For non-fluorescent or reduced forms, a pre-column oxidation step, often using iodine in acidic or alkaline conditions, can be performed to convert them into fluorescent aromatic forms. nih.gov This allows for the indirect quantification of non-fluorescent species. nih.gov

Table 1: HPLC Methods for Pteridine Analysis

Feature Description
Technique High-Performance Liquid Chromatography (HPLC)
Common Column Reversed-phase C18 (ODS) nih.govnih.gov
Mobile Phase Aqueous buffers (e.g., phosphate, Tris-HCl), sometimes with ion-pairing reagents nih.govresearchgate.netresearchgate.net
Detection Fluorimetric, UV-Visible openaccessjournals.comresearchgate.netnih.gov
Sample Preparation Often involves an oxidation step (e.g., with iodine) to convert reduced pteridines to fluorescent forms nih.gov
Key Advantage High resolution and precision for separating and quantifying pteridine derivatives openaccessjournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Pteridine Profiling

Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures. wikipedia.org This technique is particularly valuable for "pterinomics," the comprehensive profiling of pteridines in biological samples. nih.gov

LC-MS/MS allows for the direct analysis of pteridines in their native oxidation states, avoiding the need for a pre-oxidation step that is often required for fluorescence detection. rsc.org This is a significant advantage as it simplifies sample preparation and prevents potential degradation of analytes during chemical oxidation. nih.govrsc.org The method has been successfully applied to determine pteridines in various matrices, including urine, plasma, and plant tissues like tomatoes. rsc.orgmdpi.comnih.gov

In a typical LC-MS/MS setup for pteridine analysis, a liquid chromatograph separates the sample components before they are introduced into the mass spectrometer. wikipedia.org The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise identification and quantification. wikipedia.org This method has demonstrated excellent sensitivity, with detection limits in the picogram per milliliter (pg/mL) range, and high accuracy and precision. nih.govnih.gov For example, a validated HPLC-MS/MS method for 15 pteridine derivatives reported method detection limits ranging from 0.025 to 0.5 µg/L. nih.gov

Table 2: LC-MS/MS in Pteridine Profiling

Feature Description
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Key Advantage High sensitivity and selectivity; allows direct analysis of pteridines in their native oxidation state without a pre-oxidation step nih.govrsc.org
Sample Preparation Simplified due to the elimination of the oxidation step; may involve solid-phase extraction (SPE) for sample clean-up rsc.orgrsc.org
Applications Pteridine profiling in biological fluids (urine, serum) and plant tissues rsc.orgmdpi.comnih.gov
Performance Excellent sensitivity (LODs from 7 to 360 pg/ml reported), accuracy, and precision nih.govnih.gov

Capillary Electrophoresis (CE) for Pteridine Analysis

Capillary electrophoresis (CE) is a powerful separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It offers high separation efficiency, short analysis times, and requires minimal sample and solvent volumes, making it an attractive alternative to HPLC for pteridine analysis. researchgate.net CE is particularly well-suited for the analysis of small, charged molecules like pteridines. chromatographyonline.com

In CE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. mdpi.com Analytes migrate through the capillary at different velocities depending on their charge-to-mass ratio, leading to their separation. nih.gov For pteridine analysis, the BGE is often an alkaline buffer, such as a mixture of boric acid, TRIS, and EDTA, to ensure the pteridines are in their anionic form and migrate towards the detector. mdpi.comgoogle.com

Due to the low concentrations of pteridines in biological samples, highly sensitive detection methods are required. mdpi.com While standard UV detection can be used, laser-induced fluorescence (LIF) detection is often preferred for its superior sensitivity, with limits of detection reaching the nanomolar to picomolar range. mdpi.comacs.org This makes CE-LIF a powerful tool for analyzing pteridines in clinical samples like urine. acs.orgacs.org

Table 3: Capillary Electrophoresis for Pteridine Analysis

Feature Description
Technique Capillary Electrophoresis (CE)
Principle Separation based on electrophoretic mobility in an electric field nih.gov
Advantages High efficiency, short analysis time, low sample and solvent consumption researchgate.net
Detection Laser-Induced Fluorescence (LIF) for high sensitivity, UV detection mdpi.comacs.org
Background Electrolyte Alkaline buffers (e.g., Tris-borate-EDTA) mdpi.comgoogle.com
Application Analysis of pteridines in biological fluids, particularly urine acs.orgacs.org

Spectroscopic Characterization in Pteridine Research

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of pteridines and for monitoring their reactions. UV-visible absorption and fluorescence spectroscopy are the most commonly applied methods in this domain.

UV-Visible Absorption Spectroscopy in Pteridine Reaction Monitoring

UV-Visible (UV-Vis) absorption spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. process-insights.com It is a valuable tool for monitoring chemical reactions by observing changes in the absorbance of reactants and products over time. uni-muenchen.dethermofisher.com Since different molecules have unique absorption spectra, this method can be used to track the concentration of specific species in a reaction mixture. thermofisher.com

Pteridines exhibit characteristic UV-Vis absorption spectra that can be used for their identification and for monitoring reactions involving these compounds. researchgate.netresearchgate.netrsc.org For example, the UV-Vis spectrum of a purified pterin (B48896) compound showed an absorbance peak at 268 nm. researchgate.net Another study reported that a pterin compound displayed absorption maxima at 254 nm and 360 nm. researchgate.net The absorption spectrum of a molecule is dependent on its electronic structure, and changes in this structure, such as those occurring during a chemical reaction, will result in a change in the absorption spectrum. uni-muenchen.de By scanning a wavelength range over time, one can gain a visual impression of the reaction as it progresses and determine when the reaction has reached completion, which is indicated by the cessation of changes in absorbance. uni-muenchen.de

Fluorescence Spectroscopy in Pteridine Analysis

Fluorescence spectroscopy is an extremely sensitive analytical technique that measures the fluorescence emitted by a sample after it has been excited by light of a specific wavelength. edinst.com Many pteridine derivatives are naturally fluorescent, which makes this technique particularly well-suited for their analysis. mdpi.comcreative-proteomics.com The native fluorescence of pteridines typically occurs with an excitation wavelength in the range of 325–370 nm and an emission wavelength between 400–460 nm. mdpi.com

This inherent fluorescence is exploited in various analytical applications. For instance, in HPLC and CE, fluorescence detectors are used for the sensitive quantification of pteridines. nih.govmdpi.com The high sensitivity of fluorescence spectroscopy, which can be 100 to 1000 times greater than other spectrophotometric techniques, allows for the detection of the very low concentrations of pteridines found in biological samples. edinst.com

Fluorescence spectroscopy can also be used to create an "excitation-emission matrix" (EEM), which is a 3D plot of excitation wavelength versus emission wavelength versus fluorescence intensity. horiba.com This provides a unique "molecular fingerprint" that can be used for the identification of different fluorescent components in a mixture. horiba.com The fluorescence properties of pteridines, including their excitation and emission maxima, are crucial for their detection and characterization in various research contexts. researchgate.netresearchgate.net For example, one study reported a pterin compound with an excitation at 360 nm and an emission at 450 nm. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Elucidating Complex Pteridine Structures

The definitive structural elucidation of Pteridin-6-amine and its derivatives relies heavily on advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide detailed information about the molecular framework, connectivity, and ionization state of these complex heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy has proven to be a powerful tool for characterizing pteridine structures.

Proton (¹H) and Carbon-13 (¹³C) NMR: These are fundamental techniques for structural analysis. In ¹H NMR, a key indicator of nucleophilic addition to the pteridine ring is a significant upfield shift (3-4 ppm) for the proton attached to the carbon atom that changes hybridization from sp² to sp³. ¹³C NMR spectra are also invaluable, with the large range of chemical shifts being highly sensitive to minor structural changes, including stereoisomerism. nih.gov For instance, ¹³C NMR has been used to study the anions and cations of various pteridines in different solvents, providing insights into their ionization states. researchgate.net

Two-Dimensional (2D) NMR: For more complex structures or low-concentration metabolites, 2D NMR experiments like COSY (Correlation Spectroscopy) are employed to establish connectivity between protons within the molecule. nih.gov The structure of complex intermediates in pteridine biosynthesis, such as cyclic pyranopterin monophosphate (cPMP), was successfully determined using ¹H NMR. uni-greifswald.de

Mass Spectrometry (MS) , especially when coupled with chromatographic separation, offers exceptional sensitivity and selectivity for pteridine analysis. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF)-MS provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with confidence. nih.gov This is crucial for distinguishing between isomers and identifying unknown metabolites in complex mixtures. lehigh.edu

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. This fragmentation pattern serves as a molecular fingerprint, enhancing the certainty of identification. Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a preferred method for the sensitive determination of various pterins in plant matrices. nih.gov Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is another robust method optimized for determining natural pteridines. rsc.org

The table below summarizes the application of these advanced analytical techniques in pteridine research.

Technique Application in Pteridine Research Key Findings/Capabilities References
¹H NMR Elucidation of molecular structure and conformation.Detects upfield shifts (3-4 ppm) upon adduct formation, indicating sp³ hybridization. uni-greifswald.de,
¹³C NMR Determination of carbon framework and ionization states.Chemical shifts are highly sensitive to structural changes and stereoisomerism. nih.gov Used to analyze pteridine ions in various solvents. researchgate.net nih.gov, researchgate.net
2D NMR (e.g., COSY) Establishing proton connectivity in complex structures.Confirms the bonding framework of intricate pteridine derivatives. nih.gov nih.gov
HPLC-QTOF MS High-sensitivity quantification and profiling of pteridines in biological samples.Enables detection of numerous pteridine derivatives from cell lysates with low detection limits (0.1-3.0 μg L⁻¹). nih.gov mdpi.com, nih.gov
UHPLC-MS/MS Sensitive and specific analysis of pteridines in complex matrices like plant tissue.Allows for the determination of multiple aromatic pterins after specific extraction procedures. nih.gov nih.gov
LC-ESI-MS Optimized for the determination of natural pteridines.Coupled with SPE for sample cleanup, it allows for quantification in matrices like tomatoes. rsc.org rsc.org, researchgate.net, rsc.org

Sample Preparation Techniques for this compound Analysis in Complex Matrices

The accurate analysis of this compound and related compounds from complex matrices such as biological fluids (urine, serum) and tissues (plants, cells) necessitates rigorous sample preparation. researchgate.netnih.gov The primary goals of sample preparation are to extract the analytes of interest, remove interfering substances (matrix effects), and concentrate the sample to meet the detection limits of the analytical instrument. nih.govaffinisep.com

Several techniques are employed, often in combination, to prepare pteridine samples for analysis.

Solid-Phase Extraction (SPE): This is a widely used technique for sample cleanup and concentration. affinisep.com It involves passing a liquid sample through a solid sorbent material that retains the analytes. affinisep.com Interfering compounds are washed away, and the purified analytes are then eluted with a different solvent. affinisep.com SPE is highly effective at reducing matrix effects in LC-MS analysis and has been successfully used for cleaning up pteridine extracts from matrices like tomatoes and other complex samples. rsc.orgresearchgate.netnih.gov A typical SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analytes. affinisep.com

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquid phases. For pteridines, LLE has been used as a pretreatment step before further analysis. rsc.org

Chemical Pre-treatment: Pteridines can exist in fully reduced (tetrahydro-), partially reduced (dihydro-), and fully oxidized (aromatic) forms in biological samples. researchgate.netgoogle.com To simplify analysis, samples are often pre-treated. One common approach is oxidation, using agents like iodine under alkaline conditions, to convert all pteridine forms to their single, more stable, fully oxidized state. google.com Conversely, to analyze the native oxidation states, reducing agents like dithiothreitol (B142953) (DTT) can be added to stabilize the reduced forms and prevent spontaneous oxidation. mdpi.com

Dilute-and-Shoot (DS): For some matrices like urine, a much simpler "dilute-and-shoot" approach can be effective. This method involves merely diluting and filtering the sample before injection into the analytical system, significantly reducing sample preparation time and making it an environmentally friendly option. mdpi.com

Matrix-Specific Procedures: For particularly complex matrices like plant tissues, specific protocols are developed. For example, a procedure for analyzing pterins in potato and Arabidopsis thaliana involves extraction with an alkaline solvent, boiling, homogenization, enzymatic treatment (for potato), and ultrafiltration before UHPLC-MS/MS analysis. nih.gov

The following table compares various sample preparation methods used for pteridine analysis.

Technique Principle Application Matrix Advantages References
Solid-Phase Extraction (SPE) Differential affinity of analytes for a solid sorbent.Plant extracts (tomato), general LC-MS samples.Reduces matrix effects, high selectivity, good recovery. nih.gov rsc.orgresearchgate.netrsc.orgnih.gov
Liquid-Liquid Extraction (LLE) Differential solubility in immiscible liquids.Plant extracts (tomato).Simple pretreatment method. rsc.org
Chemical Oxidation Conversion of all redox states to the stable, oxidized form.Biological fluids (urine).Simplifies chromatograms, allows for total pteridine quantification. researchgate.netgoogle.com google.com, researchgate.net
Stabilization Addition of reducing agents (e.g., DTT) to prevent oxidation.Biological fluids.Preserves the native oxidation state of pteridines. mdpi.com mdpi.com
Dilute-and-Shoot (DS) Simple dilution and filtration of the sample.Urine.Rapid, environmentally friendly, minimal sample handling. mdpi.com mdpi.com
Matrix-Specific Extraction Multi-step procedure including homogenization, boiling, and filtration.Plant tissues (potato, Arabidopsis).Tailored to overcome specific matrix challenges. nih.gov nih.gov

Computational Chemistry Approaches in Pteridin 6 Amine Research

Molecular Docking Studies for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking has been instrumental in identifying potential inhibitors based on the pteridin-6-amine scaffold targeting various enzymes, particularly those involved in folate metabolism like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase (PTR1). nih.govresearchgate.netjapsonline.com These enzymes are crucial for the survival of parasites and the proliferation of cancer cells, making them attractive drug targets.

Virtual screening campaigns utilizing docking have successfully identified novel chemical series with inhibitory potential against these enzymes. nih.gov For instance, a study investigating inhibitors for Leishmania major PTR1 (LmPTR1) used molecular docking to screen a library of compounds, identifying several natural products with promising binding affinities. nih.govresearchgate.net The docking scores for some of these compounds were comparable to or better than known inhibitors. nih.govmdpi.com

In a study targeting human DHFR, a pteridine derivative, N-(4-Carboxy-4-{4-[(2,4-diamino-pteridin-6-ylmethyl)-amino]-benzoylamino}-butyl)-phthalamic acid, was identified through in silico docking to have a high binding affinity. researchgate.netijpsjournal.comijpsjournal.comijpsjournal.com The most favorable docking pose for this compound exhibited a strong binding affinity score of -9.7 kcal/mol, indicating a potent interaction with the receptor. researchgate.netijpsjournal.comijpsjournal.com

Target EnzymeIdentified Inhibitor(s)Docking Score / Binding AffinityReference(s)
Leishmania major Pteridine Reductase 1 (LmPTR1)Various Natural Products-5.2 to -11.2 kcal/mol nih.gov
Human Dihydrofolate Reductase (DHFR)N-(4-Carboxy-4-{4-[(2,4-diamino-pteridin-6-ylmethyl)-amino]-benzoylamino}-butyl)-phthalamic acid-9.7 kcal/mol researchgate.netijpsjournal.comijpsjournal.com
Trypanosoma brucei Pteridine Reductase 1 (TbPTR1)Aminobenzimidazole derivativesKiapp of 10.6 µM nih.gov
Cyclooxygenase-2 (COX-2)Novel benzo[g]pteridine (B1247554) derivativesScore energy (S) up to -11.93 kcal/mol tandfonline.com

Beyond identifying potential inhibitors, molecular docking elucidates the specific interactions between this compound derivatives and their target enzymes, revealing the molecular basis for their inhibitory activity. nih.govresearchgate.net These studies consistently show that the pteridine scaffold often mimics the binding of natural substrates or cofactors. researchgate.netijpsjournal.comresearchgate.net

In the active site of DHFR and PTR1, pteridine derivatives typically form a network of hydrogen bonds and hydrophobic interactions. mdpi.com The 2,4-diaminopteridine (B74722) core is crucial, often forming key hydrogen bonds with acidic residues like Aspartate in the active site. acs.orgmdpi.com For example, docking studies of a potent inhibitor with human DHFR revealed that the pteridine moiety occupies the active site and forms critical hydrogen bonds with key amino acid residues involved in substrate binding. researchgate.netijpsjournal.comijpsjournal.comijpsjournal.com The pterin (B48896) fragment's amine group frequently interacts with an Aspartate residue (Asp81 in folate receptor α), which is a crucial interaction for molecular recognition. acs.org

Furthermore, the aromatic pteridine ring often engages in π-stacking interactions with aromatic residues such as Phenylalanine (e.g., Phe97 in T. brucei PTR1) and with the nicotinamide (B372718) ring of the NADPH cofactor. nih.gov Docking studies have also revealed the importance of water molecules in mediating protein-ligand contacts, and in some cases, have shown that a single compound can adopt multiple binding modes. nih.govacs.org These detailed interaction maps are invaluable for the structure-based design of more potent and selective inhibitors.

Identification of Potential this compound Inhibitors

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-enzyme complex, offering insights into its conformational flexibility and stability over time. researchgate.netmdpi.com These simulations complement the static picture provided by molecular docking by exploring the conformational landscape of the complex in a simulated physiological environment. igem.wiki

MD simulations have been used to assess the stability of this compound derivatives within the enzyme's active site. researchgate.netnih.govijpsjournal.comijpsjournal.comijpsjournal.com By monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand, researchers can determine if the docked conformation is stable. mdpi.com For instance, MD simulations of LmPTR1 complexed with potential inhibitors revealed that several natural products formed stable complexes with the enzyme throughout the simulation. nih.govresearchgate.net Similarly, simulations of a DHFR-inhibitor complex supported the stability of the interaction and revealed the dynamic nature of the ligand within the binding pocket. researchgate.netijpsjournal.comijpsjournal.comijpsjournal.com

These simulations also allow for the analysis of conformational changes in both the ligand and the protein upon binding. They can reveal puckering of the pteridine ring or movements of amino acid side chains that accommodate the ligand. tennessee.edu The stability of crucial hydrogen bonds and other interactions identified in docking studies can be evaluated by monitoring their occupancy and geometry over the course of the simulation. mdpi.com This provides a more rigorous assessment of the binding mode and helps to refine the understanding of the inhibitory mechanism. acs.orgnih.gov

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of molecules like this compound. nih.gov These calculations provide a fundamental understanding of the molecule's structure, reactivity, and spectroscopic characteristics.

DFT calculations have been extensively applied to study the electronic structure of pteridine derivatives. researchgate.netmdpi.comresearchgate.net These studies involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's electronic excitability and reactivity. researchgate.net A low energy gap suggests that a HOMO to LUMO electronic transition is more feasible. researchgate.net

DFT methods are also used to determine the relative energies of different tautomers and protonated forms of pteridines in solution, providing insight into the species most likely to be present under physiological conditions. researchgate.netresearchgate.net Furthermore, DFT can be used to calculate and interpret spectroscopic data, such as infrared and Raman spectra, by correlating calculated vibrational frequencies with experimental observations. banglajol.info The analysis of the molecular electrostatic potential (MEP) can identify regions of the molecule that are prone to electrophilic or nucleophilic attack, which is valuable for understanding its reactivity. mdpi.combanglajol.info

The redox behavior of pteridine derivatives is central to their biological function, and quantum chemical methods are well-suited to study these processes. researchgate.net DFT has been employed to investigate the one-electron reduction and oxidation of various pteridines, providing insights into their roles as redox catalysts. researchgate.net These calculations can accurately reproduce experimentally known trends in the reductive strength of pteridine series (aromatic, dihydro, and tetrahydro forms). researchgate.net

The study of pterin free radical species is crucial as they play a key role in physiological processes. mdpi.com DFT calculations have been used to analyze the stability of different radical forms, showing, for example, that radicals formed by detaching an N-bonded hydrogen atom are often more stable due to significant spin delocalization over both the pyrazine (B50134) and pyrimidine (B1678525) rings. mdpi.com

Furthermore, DFT is used to calculate oxidation potentials, which are a measure of a molecule's ability to donate electrons. researchgate.net Calculations for various pteridine compounds have been performed to understand how substituents on the pteridine ring influence their redox properties. researchgate.netmdpi.com This information is critical for understanding the mechanism of enzymes that use pterin cofactors and for designing novel redox-active molecules. researchgate.netnih.gov

Density Functional Theory (DFT) Applications

In Silico Screening and Virtual Drug Design Strategies

In silico screening and virtual drug design have become indispensable tools in medicinal chemistry for the discovery and optimization of new therapeutic agents. These computational strategies are particularly valuable in the study of pteridine derivatives, including this compound, by enabling the rapid screening of vast chemical libraries to identify molecules with a high probability of binding to a specific biological target. acs.orgmdpi.com The general workflow involves creating a model of the target protein, often based on X-ray crystallography data, and then computationally "docking" thousands of small molecules into the active site to predict their binding affinity and orientation. japsonline.comijpsonline.com

Pharmacophore Modeling and Virtual Screening

A key strategy in virtual drug design is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target receptor. nih.gov Once a pharmacophore model is established, it can be used as a filter to rapidly screen large compound databases, selecting only those molecules that match the required features. mdpi.com

This approach has been successfully applied in the search for inhibitors of Pteridine Reductase 1 (PTR1), a crucial enzyme in the folate metabolism of trypanosomatid parasites and a validated drug target. mdpi.commdpi.com In one study, researchers created pharmacophore queries based on the 3D structures of Leishmania major PTR1 (LmPTR1) with known co-crystallized inhibitors. mdpi.com These queries were then used to screen a database of 1100 commercially available natural products. The resulting hits underwent molecular docking simulations to refine the predictions, leading to the identification of 18 natural products with predicted binding affinity to LmPTR1. mdpi.com Subsequent in vitro testing confirmed that 15 of these compounds (an 83% hit rate) showed significant inhibitory activity against the enzyme. mdpi.com

Molecular Docking and Lead Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijfmr.com In drug design, this involves docking potential ligands into the binding site of a target protein. The quality of the "fit" is evaluated using scoring functions, which estimate the binding energy. mdpi.com

This method has been extensively used to identify novel inhibitors based on the pteridine scaffold. For instance, virtual screening of the Available Chemicals Directory (ACD) was performed to find compounds that could interact with L. major PTR1 but not with human dihydrofolate reductase (DHFR), aiming for selective toxicity. acs.org This process successfully identified 18 drug-like molecules with low micromolar affinities and high specificity for the parasite enzyme. acs.org Among the identified hits was riluzole, a drug approved for central nervous system pathologies, demonstrating the potential of virtual screening for drug repurposing. acs.org

Research has also focused on derivatives of 2,4-diaminopteridine, a core structure closely related to this compound and found in the well-known DHFR inhibitor, methotrexate (B535133). tandfonline.comnih.gov Molecular docking studies have been used to understand the binding modes of various 2,4-diaminopteridine analogs to the P. falciparum DHFR enzyme. ijpsonline.com These studies analyze the crucial interactions, such as hydrogen bonds and π-stacking, between the ligands and key amino acid residues in the enzyme's active site. ijpsonline.com

A notable study investigated the inhibitory mechanism of N-(4-Carboxy-4-{4-[(2,4-diamino-pteridin-6-ylmethyl)-amino]-benzoylamino}-butyl)-phthalamic acid, a direct derivative of this compound, against human DHFR. ijpsjournal.com Computational docking simulations revealed that the molecule occupies the enzyme's active site, forming critical hydrogen bonds with key amino acid residues involved in substrate binding, thus explaining its potent inhibitory activity. ijpsjournal.com

Similarly, ligand-based virtual screening has been employed using pteroic acid, which contains the pterin ring system, as a template to identify novel inhibitors against the plant toxin Ricin A chain (RTA). bioinformation.net This approach led to the discovery of several pteridine derivatives from the ZINC database with higher predicted binding affinities than the template molecule. bioinformation.net

The table below summarizes the findings from a virtual screening study targeting Leishmania major Pteridine Reductase I (LmPTR1), which successfully identified several natural product inhibitors. mdpi.com

Table 1. Natural Product Hits from In Silico Screening Against LmPTR1 mdpi.com
CompoundPredicted Binding Score (S-score, kcal/mol)In Vitro Activity (IC50, µM)
Sophoraflavanone G-8.9119.2
Kuwanon C-8.7930.7
Licochalcone A-8.4235.5
Kurarinone-8.8736.8
Glabridin-7.9140.4
Kanzonol C-8.8941.2

These examples underscore the power of in silico screening and virtual drug design to efficiently identify and rationalize the activity of novel compounds based on the this compound scaffold and its close analogs, accelerating the drug discovery process for various therapeutic targets.

Future Directions in Pteridin 6 Amine Research

Advancements in Pteridin-6-amine Synthetic Methodologies

The synthesis of pteridine (B1203161) derivatives, including this compound, has been a subject of ongoing research to improve efficiency and yield. Traditional methods often suffer from drawbacks, but recent advancements, such as microwave-assisted synthesis, are providing more effective alternatives. researchgate.net

Furthermore, the displacement of the chloride from 6-(chloromethyl)pteridine-2,4-diamine hydrochloride with various anilines and aliphatic amino derivatives using microwave irradiation in N,N-dimethylacetamide (DMA) has been shown to produce high yields (70-90%) with reduced reaction times. researchgate.net Mechanochemistry is also emerging as a new strategy for the functionalization of pterins. For example, tosylated pterin (B48896) compounds have been successfully used in Suzuki cross-coupling reactions to introduce aryl groups at the C-6 position. mdpi.com

The Leuckart reaction, a method for the reductive amination of aldehydes and ketones, has also seen advancements and is used in the synthesis of various amines. mdpi.com Recent studies have focused on optimizing reaction conditions, including the use of catalysts like TiCl4 and Co/NC-T, to achieve excellent yields in the preparation of primary amines. mdpi.com

These advancements in synthetic methodologies are crucial for producing a diverse range of pteridine-based derivatives for further research and potential therapeutic applications. researchgate.net

Elucidation of Novel Biochemical Pathways Involving Pteridines

Pteridines are fundamental components of various biochemical pathways, serving as precursors to essential cofactors and vitamins. nih.gov Guanosine (B1672433) triphosphate (GTP) is the primary precursor for the synthesis of all pteridines. mdpi.comresearchgate.net The initial and rate-limiting step is the conversion of GTP to D-erythro-7,8-dihydroneopterin triphosphate, a reaction catalyzed by GTP-cyclohydrolase I. researchgate.net This intermediate is then converted to 6-pyruvoyl-5,6,7,8-tetrahydropterin, which serves as a key branch point in the pathway. mdpi.com

From this central intermediate, various branches lead to the synthesis of a wide array of pteridine derivatives, including pigments like the red drosopterins and yellow sepiapterin (B94604), as well as the essential cofactor tetrahydrobiopterin (B1682763) (BH4). mdpi.comresearchgate.net BH4 is crucial for numerous metabolic reactions, including the hydroxylation of aromatic amino acids and the synthesis of neurotransmitters like catecholamines and serotonin. researchgate.net

Recent research has begun to uncover novel aspects of pteridine metabolism. For instance, genome mining has identified a hybrid nonribosomal peptide synthetase-like-pteridine synthase biosynthetic gene cluster in Photorhabdus luminescens. elifesciences.org This unique pathway produces a new class of molecules called pepteridines, which are pteridines functionalized with cis-amide acyl-side chains. elifesciences.org This discovery highlights the untapped metabolic potential for novel pteridines in diverse microbial sources. elifesciences.org

In the context of disease, particularly in parasitic organisms like Leishmania, the pteridine metabolic pathway has unique features. These parasites possess a novel enzyme, pteridine reductase 1 (PTR1), which can circumvent the inhibition of dihydrofolate reductase (DHFR) by antifolate drugs, contributing to drug resistance. nih.gov Understanding these unique pathways is critical for developing new therapeutic strategies.

Furthermore, studies in breast cancer have revealed altered pteridine metabolism. nih.gov Research using a progressive breast cancer cell model has shown that several pteridine derivatives, such as pterin, isoxanthopterin, and 6-biopterin, have altered metabolism in more invasive forms of the disease. nih.gov This suggests that the pteridine biosynthetic pathway may play a role in cancer progression and could be a source of novel biomarkers. nih.govresearchgate.net

Discovery of New Enzymatic Targets for this compound Derivatives

The pteridine scaffold is a versatile starting point for the design of inhibitors targeting a range of enzymes with therapeutic potential. nih.gov A significant focus of this research has been on pteridine reductase 1 (PTR1), an enzyme found in trypanosomatid parasites like Trypanosoma brucei (causing African sleeping sickness) and Leishmania. acs.orgacs.org PTR1 provides a metabolic bypass for dihydrofolate reductase (DHFR), a common target for antifolate drugs, thus contributing to drug resistance. acs.org Consequently, dual inhibition of both PTR1 and DHFR is a promising strategy. acs.org

Structure-based design and virtual screening have led to the discovery of novel pteridine-based inhibitors of PTR1. acs.orgacs.org These efforts have identified compounds with aminobenzothiazole and aminobenzimidazole scaffolds that show low nanomolar potency and selectivity for PTR1. acs.orgnih.gov Crystal structures of these inhibitors in complex with PTR1 have revealed different binding modes, providing valuable insights for further optimization. acs.orgnih.gov A multi-target design approach has yielded pteridine derivatives with subnanomolar inhibition of T. brucei PTR1 and selective inhibition of parasite DHFR over human DHFR. chemrxiv.org

Beyond parasitic diseases, pteridine derivatives are being investigated as inhibitors of other key enzymes. For example, novel 6-aryl-pteridines have been synthesized and evaluated as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are crucial for cell cycle progression and are considered important cancer targets. mdpi.com One pteridine derivative, in particular, demonstrated significant anticancer activity by inhibiting the PLK1 enzyme. mdpi.com

Additionally, pteridin-7(8H)-one derivatives have been studied as inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov Computational modeling and molecular docking studies have been employed to understand the binding interactions of these compounds within the ATP pocket of the FLT3 kinase domain. nih.gov The 2,4-diaminopteridine (B74722) core has also been identified as a new scaffold for inhibiting lipoxygenase, an enzyme involved in inflammation. nih.gov

Enzymatic TargetTherapeutic AreaPteridine Derivative ClassKey Findings
Pteridine Reductase 1 (PTR1)African Sleeping Sickness, LeishmaniasisAminobenzothiazoles, AminobenzimidazolesSelective inhibitors with low nanomolar potency identified through virtual screening and structure-based design. acs.orgnih.gov
BRD4 / PLK1Cancer6-Aryl-pteridinesDual-target inhibitors identified, with one derivative showing potent PLK1 inhibition. mdpi.com
FLT3Acute Myeloid Leukemia (AML)Pteridin-7(8H)-onesCompounds studied for their binding affinity to the FLT3 kinase domain. nih.gov
LipoxygenaseInflammation2,4-DiaminopteridinesNovel scaffold identified for lipoxygenase inhibition with anti-inflammatory properties. nih.gov

Development of Advanced Computational Models for this compound Interactions

Computational modeling has become an indispensable tool in the study of this compound and its derivatives, facilitating the understanding of their interactions with biological targets and guiding the design of new, more potent compounds. A variety of computational techniques are being employed, including molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies.

Molecular docking is widely used to predict the binding modes and affinities of pteridine derivatives to their target enzymes. For instance, in the development of inhibitors for pteridine reductase 1 (PTR1), virtual screening campaigns have successfully identified novel chemical series. acs.org Docking studies have also been used to analyze the interactions of pteridin-7(8H)-one derivatives with the ATP-binding pocket of FLT3 kinase, revealing key hydrogen bonds and hydrophobic interactions. nih.gov Similarly, potential inhibitors of 6-pyruvoyl tetrahydropterin (B86495) synthase (PTPS) from Plasmodium falciparum have been identified through molecular docking, with some compounds showing better binding affinity than the natural ligand. malariaworld.org

However, molecular docking has its limitations. The prediction of binding modes can be challenging, especially when dealing with tautomeric states, structural water molecules, and protein flexibility. acs.org For example, crystal structure analysis of some PTR1 inhibitors revealed binding modes that were not correctly predicted by docking protocols. acs.org

To overcome these limitations, MD simulations are increasingly being used to study the dynamic behavior and stability of ligand-protein complexes. In the study of FLT3 inhibitors, MD simulations were conducted to investigate the binding stability of pteridin-7(8H)-one compounds. nih.gov

Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are being used to build predictive models of inhibitory activity. nih.gov For the pteridin-7(8H)-one derivatives targeting FLT3, CoMFA and CoMSIA models were developed to understand the relationship between the steric and electrostatic fields of the compounds and their biological activity. nih.gov These models can guide the design of new derivatives with improved potency.

A systematic, multidisciplinary approach that combines computational fragment-based design with crystallographic structure determination has proven successful in developing selective anti-parasitic compounds. researchgate.net This integrated approach allows for the derivation of a structure-activity relationship for multitarget inhibition, leading to compounds with significantly improved inhibitory profiles. researchgate.netchemrxiv.org

Integration of Multi-Omics Data in Pteridine Metabolism Research

The study of pteridine metabolism is increasingly benefiting from the integration of multiple "omics" data sets, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a more holistic and systems-level understanding of the complex regulatory networks governing pteridine pathways in both health and disease. preprints.orgplos.org

Genome-scale metabolic models (GEMs) serve as a powerful framework for integrating these diverse data types. preprints.org By combining genomic and proteomic data with metabolomic profiles, researchers can gain a comprehensive view of molecular changes and identify key metabolic alterations associated with specific conditions. preprints.org For example, the INTEGRATE pipeline is a computational tool that integrates transcriptomics and metabolomics data into a metabolic model to predict which reactions are controlled by gene expression versus metabolic feedback. plos.org This is particularly valuable in complex diseases like cancer, where metabolic reprogramming is a hallmark. plos.org

In the context of cancer research, multi-omics approaches are being used to investigate the role of pteridine metabolism. Elevated levels of certain pteridine derivatives have been observed in cancer patients, suggesting their potential as biomarkers. researchgate.net A multi-omics investigation can help to elucidate the underlying mechanisms. For instance, by combining proteomics, metabolomics, and lipidomics, researchers can build a more complete picture of the cellular response to a particular drug or pathological state. nih.gov

A study on breast cancer used metabolic flux techniques with stable isotopic tracers (15N5-folic acid and 15N5-guanine) to map the pteridine biosynthetic pathway. nih.gov This approach, which falls under the umbrella of metabolomics, allowed for the determination of pathway connectivity and metabolic flux, revealing that several pteridine derivatives have altered metabolism in more invasive breast cancer cells. nih.gov

The integration of multi-omics data is not only crucial for understanding disease but also for identifying new therapeutic targets and strategies. By analyzing the complex interplay between genes, proteins, and metabolites, researchers can identify key nodes in the pteridine metabolic network that could be targeted for therapeutic intervention. plos.org

Omics Data TypeApplication in Pteridine ResearchExample
GenomicsIdentifying genes involved in pteridine biosynthesis and regulation.Genome mining to discover novel pteridine synthase gene clusters. elifesciences.org
TranscriptomicsMeasuring gene expression levels of enzymes in the pteridine pathway.Using transcriptomics data in the INTEGRATE pipeline to predict metabolic flux regulation. plos.org
ProteomicsQuantifying the levels of enzymes directly involved in pteridine metabolism.Integrating proteomics with other omics data to understand drug mechanisms of action. nih.gov
MetabolomicsQuantifying pteridine derivatives and related metabolites in biological samples.Using stable isotope tracers to map the pteridine biosynthetic pathway in breast cancer cells. nih.gov

Exploration of Pteridine Scaffolds in Supramolecular Chemistry

The pteridine ring system, with its unique electronic properties and hydrogen-bonding capabilities, is an attractive scaffold for the construction of supramolecular assemblies. Supramolecular chemistry focuses on the design and synthesis of larger, ordered structures from smaller molecular building blocks, held together by non-covalent interactions. rsc.org The predictable self-assembly of these building blocks is key to creating functional materials. rsc.org

Recent research has explored the self-assembly of pteridine derivatives into well-defined structures. One area of focus is the formation of quartets, where four pteridine molecules associate through hydrogen bonds. Studies have shown that the pattern of π-conjugation within the pteridine ring system influences the association strength of these quartets. rsc.org This fundamental understanding is crucial for designing more complex supramolecular architectures.

The pteridine scaffold offers a rigid and predictable unit, which is a valuable asset in supramolecular design. mdpi.com While much of the work in supramolecular chemistry has utilized aromatic rings, there is growing interest in employing other rigid, often chiral, building blocks like those derived from natural products. mdpi.com In this context, the pteridine core presents an interesting alternative.

The functionalization of the pteridine scaffold allows for the tuning of its self-assembly properties and the introduction of specific functionalities. For example, by attaching different substituents to the pteridine ring, it is possible to control the geometry and stability of the resulting supramolecular structures. This could lead to the development of novel materials with applications in areas such as catalysis, sensing, and drug delivery.

While the exploration of pteridine scaffolds in supramolecular chemistry is still an emerging field, the inherent properties of the pteridine ring system suggest significant potential. The ability to form predictable hydrogen-bonding networks, combined with the potential for π-π stacking interactions, makes pteridines promising candidates for the rational design of new supramolecular materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.